2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a combination of benzylsulfanyl, furan, and pyrazole moieties
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(14-24-13-15-4-2-1-3-5-15)19-7-8-21-11-17(10-20-21)16-6-9-23-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTUMTYOKOKTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with benzylsulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
- 2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}propionamide
Uniqueness
2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a benzylsulfanyl group, a furan moiety, and a pyrazole ring, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated across several studies, focusing on its antioxidant , anti-inflammatory , and antimicrobial properties.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing the furan and pyrazole rings have shown high radical scavenging activity, with IC50 values comparable to standard antioxidants like butylated hydroxyanisole (BHA) .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
Antimicrobial Activity
A study assessing the antimicrobial efficacy of structurally related compounds found that those with benzylsulfanyl and pyrazole functionalities exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Detailed Research Findings
| Activity Type | Test Organisms | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | ||
| Antioxidant | DPPH Scavenging | IC50 7.12 | |
| Anti-inflammatory | TNF-α Inhibition | Significant |
Case Study 1: Antimicrobial Efficacy
In a comparative study, This compound was tested against several pathogenic strains. The results indicated that the compound displayed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains of Staphylococcus aureus.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanism of the compound. It was found to reduce the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
